molecular formula C4H4BrN B1524013 4-bromobut-2-enenitrile CAS No. 42879-03-8

4-bromobut-2-enenitrile

Cat. No.: B1524013
CAS No.: 42879-03-8
M. Wt: 145.99 g/mol
InChI Key: DNQQWHOUZPHKMD-UHFFFAOYSA-N
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Description

“2-Butenenitrile, 4-bromo-” is a chemical compound with the molecular formula C4H4BrN . It is also known as 4-bromobut-2-enenitrile . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Butenenitrile, 4-bromo-” consists of 4 carbon atoms, 4 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The InChI code for this compound is 1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2/b2-1+ .


Physical and Chemical Properties Analysis

“2-Butenenitrile, 4-bromo-” is a liquid at room temperature . It has a molecular weight of 145.99 . The density of “2-Butenenitrile, 4-bromo-” is approximately 1.540 g/cm3 .

Scientific Research Applications

Synthesis and Applications of Related Compounds

  • Synthesis Methods

    A practical synthesis of 2-Fluoro-4-bromobiphenyl, a related brominated compound, highlights the development of efficient and scalable methods for preparing brominated intermediates, crucial for manufacturing anti-inflammatory and analgesic materials. This showcases the importance of brominated nitriles in pharmaceutical synthesis (Qiu et al., 2009).

  • Photocatalysis

    The integration of carbonaceous nanomaterials with TiO2 to enhance photocatalytic activity represents a significant application in environmental remediation and sustainable energy generation. This suggests the potential use of brominated nitriles in modifying photocatalytic materials for improved efficiency (Leary & Westwood, 2011).

  • Energy Storage and Conversion

    Nanostructured transition metal nitrides, including those derived from brominated precursors, are explored for their applications in energy storage and fuel cells. The research points towards the crucial role of engineered nanostructures in enhancing the performance of electrodes for electrochemical power sources (Dong et al., 2013).

  • Electrochemical Water Treatment

    Challenges and opportunities identified for electrochemical processes in water treatment underscore the potential for brominated compounds to play a role in the development of new treatment technologies. These processes are essential for addressing contamination and ensuring water quality (Radjenovic & Sedlak, 2015).

Safety and Hazards

“2-Butenenitrile, 4-bromo-” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H227 and H301 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

It is known to be used as an important intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Result of Action

The molecular and cellular effects of 4-bromobut-2-enenitrile’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it could contribute to the formation of a wide variety of different compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be unstable in light and air, and should be stored in a dry, sealed container away from light .

Properties

IUPAC Name

4-bromobut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQQWHOUZPHKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42879-03-8
Record name 4-bromobut-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-bromobut-2-enenitrile in the synthesis of pyrazolopyridine derivatives?

A1: this compound plays a crucial role as a reactant in the tandem reaction with 5-carbonylpyrazole derivatives, ultimately leading to the formation of pyrazolopyridine derivatives. [] This reaction exploits the electrophilic nature of the bromine atom and the reactivity of the unsaturated nitrile group in this compound to facilitate the formation of the desired pyrazolopyridine structure.

Q2: Could you elaborate on the structural features of this compound that make it suitable for this reaction?

A2: this compound (molecular formula: C4H4BrN) possesses key structural features that contribute to its reactivity. The presence of both an electrophilic bromine atom and an activated double bond due to the conjugated nitrile group makes it a versatile building block. In the reaction with 5-carbonylpyrazole derivatives, the bromine atom acts as a leaving group, while the double bond undergoes nucleophilic attack, enabling the formation of the new ring system characteristic of pyrazolopyridines. []

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